molecular formula C11H16ClN3O2S B1399243 4-Chloro-6-(1-methanesulfonyl-piperidin-3-ylmethyl)-pyrimidine CAS No. 1316223-13-8

4-Chloro-6-(1-methanesulfonyl-piperidin-3-ylmethyl)-pyrimidine

Cat. No.: B1399243
CAS No.: 1316223-13-8
M. Wt: 289.78 g/mol
InChI Key: OWVVJLJCVYCFQD-UHFFFAOYSA-N
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Description

4-Chloro-6-(1-methanesulfonyl-piperidin-3-ylmethyl)-pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(1-methanesulfonyl-piperidin-3-ylmethyl)-pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperidine Derivative: The synthesis begins with the preparation of the piperidine derivative. This can be achieved by reacting piperidine with methanesulfonyl chloride in the presence of a base such as triethylamine to form 1-methanesulfonyl-piperidine.

    Alkylation: The next step involves the alkylation of the piperidine derivative with a suitable alkylating agent to introduce the 3-ylmethyl group.

    Pyrimidine Ring Formation: The final step involves the formation of the pyrimidine ring. This can be achieved by reacting the alkylated piperidine derivative with a chlorinated pyrimidine precursor under appropriate conditions, such as heating in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(1-methanesulfonyl-piperidin-3-ylmethyl)-pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The methanesulfonyl group can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the methanesulfonyl group.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions, often under reflux conditions.

Major Products

    Substitution: Substituted pyrimidine derivatives.

    Oxidation: Sulfone or sulfoxide derivatives.

    Reduction: Reduced methanesulfonyl derivatives.

    Hydrolysis: Piperidine derivatives and pyrimidine fragments.

Scientific Research Applications

4-Chloro-6-(1-methanesulfonyl-piperidin-3-ylmethyl)-pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting central nervous system disorders.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Pharmaceutical Research: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Chemical Biology: The compound is used in chemical biology to study cellular processes and pathways.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(1-methanesulfonyl-piperidin-3-ylmethyl)-pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the methanesulfonyl-piperidin-3-ylmethyl moiety play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-(1-methanesulfonyl-piperidin-4-ylmethyl)-pyrimidine: Similar structure but with a different substitution pattern on the piperidine ring.

    4-Chloro-6-(1-methanesulfonyl-piperidin-2-ylmethyl)-pyrimidine: Another isomer with a different substitution pattern.

    4-Chloro-6-(1-methanesulfonyl-piperidin-3-yl)-pyrimidine: Lacks the methyl group on the piperidine ring.

Uniqueness

4-Chloro-6-(1-methanesulfonyl-piperidin-3-ylmethyl)-pyrimidine is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for biological targets. This uniqueness makes it a valuable compound for medicinal chemistry and pharmaceutical research, as it may offer distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

4-chloro-6-[(1-methylsulfonylpiperidin-3-yl)methyl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O2S/c1-18(16,17)15-4-2-3-9(7-15)5-10-6-11(12)14-8-13-10/h6,8-9H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWVVJLJCVYCFQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)CC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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